1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-propan-2-ylbenzimidazol-2-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8(2)14-11-7-5-4-6-10(11)13-12(14)9(3)15/h4-9,15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAAICKZPITSJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 1 Isopropyl 1h Benzo D Imidazol 2 Yl Ethanol
Retrosynthetic Analysis and Strategic Disconnections for the Benzimidazole (B57391) System
Retrosynthetic analysis of 1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanol identifies the benzimidazole core as the primary strategic unit. The most logical disconnections are the C-N bonds within the imidazole (B134444) ring. This approach simplifies the target molecule into two primary building blocks: an appropriately substituted o-phenylenediamine and a two-carbon unit bearing the hydroxyl and methyl groups.
Specifically, the disconnection of the N1-C2 and N3-C2 bonds of the imidazole ring leads to N-isopropyl-benzene-1,2-diamine and a synthetic equivalent of 2-hydroxypropionaldehyde. A more common and practical synthetic strategy involves the condensation of the diamine with lactic acid, which provides the required C2-substituent framework directly. This latter approach is often preferred due to the stability and ready availability of lactic acid compared to the corresponding aldehyde.
Approaches to the 1H-Benzimidazole Core Formation
The construction of the benzimidazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These methods primarily focus on the cyclocondensation of o-phenylenediamines with various carbonyl-containing compounds.
Condensation Reactions with o-Phenylenediamines and Aldehydes
The condensation of o-phenylenediamines with aldehydes is a direct and widely employed method for synthesizing 2-substituted benzimidazoles. scispace.com In the context of the target molecule, this would involve the reaction of N-isopropyl-benzene-1,2-diamine with an appropriate aldehyde. This reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the benzimidazole ring. rasayanjournal.co.in
Various catalytic and oxidative systems have been developed to facilitate this transformation, as the reaction requires the removal of hydrogen. scispace.com However, a key challenge in this approach, particularly when starting with a monosubstituted diamine, is controlling the selectivity to obtain the desired 1,2-disubstituted product over the 2-substituted isomer. nih.gov The reaction of N-substituted o-phenylenediamines with aldehydes can lead to the formation of 1,2-disubstituted benzimidazoles. iosrjournals.org The choice of catalyst and reaction conditions is crucial in directing the outcome. For instance, using specific catalysts can promote the desired cyclization pathway.
One-Pot Synthetic Protocols
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures by combining multiple reaction steps without isolating intermediates. arkat-usa.org For benzimidazole synthesis, one-pot protocols often involve the reaction of an o-phenylenediamine and an aldehyde under conditions that promote both condensation and subsequent cyclization. iajpr.comresearchgate.net
Several methodologies have been reported for the one-pot synthesis of 2-substituted and 1,2-disubstituted benzimidazoles. researchgate.netbohrium.com For example, a mixture of an o-phenylenediamine derivative and an aldehyde can be treated with a catalyst in a single reaction vessel to yield the final benzimidazole product. iajpr.com The use of ammonium chloride as a catalyst in ethanol (B145695) has been shown to be an effective, green, and economically viable method for the one-pot condensation of o-phenylenediamine with aldehydes. iajpr.com Such protocols are attractive for their operational simplicity and compliance with the principles of green chemistry. iajpr.com
Green Chemistry Principles in Benzimidazole Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to benzimidazole synthesis. ijarsct.co.inmdpi.comchemmethod.comsphinxsai.com These approaches focus on using environmentally benign solvents, alternative energy sources, and recyclable catalysts. ijarsct.co.in
Solvent-free reactions and the use of microwave irradiation are key techniques in green organic synthesis. scispace.commdpi.com Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. arkat-usa.orgbenthamdirect.comeurekaselect.com These methods are often performed under solvent-free conditions, further enhancing their environmental credentials. arkat-usa.orgmdpi.com The condensation of o-phenylenediamines with aldehydes or orthoesters on solid supports like montmorillonite K10 under microwave irradiation is a well-established green method for benzimidazole synthesis. scispace.commdpi.com Catalyst-free, microwave-assisted approaches have also been developed, offering high yields (94-98%) in very short reaction times (5-10 minutes). benthamdirect.comingentaconnect.com
| Method | Catalyst/Conditions | Reaction Time | Yield | Reference |
| Microwave | Montmorillonite K10 (20 wt%) | Not specified | 81.2% | mdpi.com |
| Microwave | Catalyst-free | 5-10 min | 94-98% | benthamdirect.com |
| Microwave | Zeolite | Not specified | Good | scispace.com |
| Solvent-free | Grinding, p-toluenesulfonic acid | Short | High | rsc.org |
| Solvent-free | AlOOH–SO3 nanoparticles | Short | High | rsc.org |
The use of heterogeneous and nanocatalysts is a significant advancement in green benzimidazole synthesis, as these catalysts can be easily recovered and reused, minimizing waste. rsc.org A variety of such catalysts have been explored for the condensation reaction between o-phenylenediamines and aldehydes.
Nanocatalysts, such as nano-Fe₂O₃, zinc sulfide nanoparticles (nano-ZnS), and chitosan-supported iron oxide nanoparticles, have demonstrated high efficiency, often in aqueous or green solvents, with the key advantage of catalyst recyclability. rsc.orgbiointerfaceresearch.comajgreenchem.com For example, nano-Fe₂O₃ allows for short reaction times and high efficiency in an aqueous medium. rsc.org Similarly, Al-MCM-41, a heterogeneous catalyst, has been used for the assembly of benzimidazoles, affording good yields and allowing for gram-scale synthesis with catalyst recycling for up to five cycles. rsc.org
| Catalyst | Substrates | Solvent | Key Advantages | Reference |
| nano-Fe₂O₃ | 1,2-diamino benzenes, aromatic aldehydes | Aqueous | Short reaction times, high efficiency, recyclable catalyst | rsc.org |
| nano-ZnS | o-phenylenediamines, substituted aldehydes | Ethanol | High yields, mild conditions, short reaction times | ajgreenchem.com |
| Al₂O₃/CuI/PANI nanocomposite | o-phenylenediamine, aldehydes | Not specified | Excellent yields, mild conditions, reusable catalyst (5 cycles) | rsc.org |
| Al-MCM-41 | o-phenylenediamines, aldehydes | Not specified | Good yields, gram-scale synthesis, recyclable catalyst (5 cycles) | rsc.org |
| Fe₃O₄@SiO₂/collagen | o-phenylenediamines, aldehydes | Not specified | Good yields, short reaction times, mild conditions | rsc.org |
Biocatalysis and Sustainable Reagent Utilization
The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic compounds like benzimidazoles. ijarsct.co.innih.gov Biocatalysis, in particular, offers a powerful tool for developing more sustainable synthetic routes by utilizing enzymes that operate under mild conditions, often leading to high selectivity and reduced waste. ijarsct.co.in
Lipases have emerged as effective biocatalysts for transformations involving benzimidazole derivatives. mdpi.comproquest.com For instance, Lipase TL IM from Thermomyces lanuginosus has been successfully employed to catalyze the aza-Michael addition for the synthesis of N-substituted benzimidazoles in continuous-flow microreactors. mdpi.comproquest.comresearchgate.net This enzymatic approach is promoted by an inexpensive and readily available catalyst in a green solvent like methanol, achieving high yields (76–97%) in short reaction times. mdpi.comresearchgate.net Such methodologies highlight the potential for enzymatic processes in the N-alkylation steps of benzimidazole synthesis, offering an alternative to traditional chemical methods.
The use of sustainable reagents and solvent systems is another cornerstone of green synthetic chemistry. Deep Eutectic Solvents (DES) are considered environmentally benign alternatives to conventional volatile organic solvents. nih.gov A system using choline chloride and urea, for example, can serve as both the reaction medium and a catalyst for benzimidazole synthesis, providing advantages in yield and simplifying the work-up procedure. nih.gov The application of these biocatalytic and sustainable methods can significantly lower the environmental impact of synthesizing complex molecules like this compound.
Introduction of the 1-Isopropyl Moiety via N-Alkylation Strategies
The introduction of the isopropyl group at the N-1 position of the benzimidazole ring is a critical step that defines the final structure of the target molecule. This is typically achieved through N-alkylation, a common strategy for functionalizing nitrogen-containing heterocycles. researchgate.net The benzimidazole anion, generated by deprotonation with a suitable base, acts as a nucleophile, attacking an isopropyl electrophile such as 2-iodopropane or isopropyl triflate.
Alternative alkylating agents can also be employed. For example, ketonic Mannich bases have been used to alkylate the N-1 position of various benzimidazole derivatives. researchgate.net This method involves the reaction of a pre-formed benzimidazole with a Mannich base, leading to the corresponding N-substituted product. While this specific method yields a 3-oxopropyl substituent, the underlying principle of using a carbon electrophile to alkylate the benzimidazole nitrogen is broadly applicable.
Table 1: Comparison of N-Alkylation Strategies for Benzimidazoles
| Strategy | Alkylating Agent Example | Base/Catalyst | Key Features |
|---|---|---|---|
| Direct Alkylation | Isopropyl halide (e.g., 2-iodopropane) | Strong base (e.g., NaH, K₂CO₃) | Common, versatile, requires stoichiometric base. |
| Mannich Base Alkylation | Mannich bases from acetophenones | None (transamination) | Provides access to functionalized alkyl chains. researchgate.net |
| Phase Transfer Catalysis | Alkyl halides | Aqueous KOH / 18-crown-6 | Mild conditions, avoids strong anhydrous bases. |
| Biocatalysis | α,β-Unsaturated compounds | Lipase TL IM | Green, highly selective, mild conditions. mdpi.comresearchgate.net |
Mechanistic Insights into N-Alkylation Pathways
The N-alkylation of benzimidazole typically proceeds through a nucleophilic substitution mechanism. The nitrogen atom of the benzimidazole ring, particularly after deprotonation to form the benzimidazolide anion, is electron-rich and acts as a potent nucleophile.
The reaction with an isopropyl halide, such as 2-iodopropane, generally follows an S_N2 pathway. The benzimidazolide anion attacks the secondary carbon atom of the isopropyl group, displacing the halide leaving group. The transition state involves the simultaneous formation of the N-C bond and the breaking of the C-halide bond. The use of a polar aprotic solvent like DMF or acetonitrile can facilitate this process by solvating the cation of the base without strongly solvating the nucleophilic anion, thus enhancing its reactivity.
In some cases, particularly with different alkylating agents, other mechanisms may be at play. For instance, reactions involving allylic substrates can proceed via an S_E2' mechanism. otago.ac.nz However, for a simple saturated alkyl group like isopropyl, the S_N2 pathway is the most probable route.
Site Selectivity in Benzimidazole N-Functionalization
Unsymmetrically substituted benzimidazoles possess two distinct nitrogen atoms (N-1 and N-3), leading to the possibility of forming two different regioisomers upon N-alkylation. The control of site selectivity is therefore crucial. The outcome of the alkylation is governed by a combination of electronic and steric factors. otago.ac.nz
Electronic Effects: Electron-withdrawing groups on the benzimidazole ring will decrease the nucleophilicity of the nearby nitrogen atom. Consequently, alkylation will preferentially occur at the more distant, more electron-rich nitrogen. otago.ac.nz Conversely, electron-donating groups enhance the nucleophilicity of the adjacent nitrogen.
Steric Effects: The steric hindrance around the nitrogen atoms plays a significant role. Bulky substituents on the benzimidazole ring or the use of a bulky alkylating agent will favor substitution at the less sterically hindered nitrogen atom. otago.ac.nz For the synthesis of the target compound, starting from a 2-(1-hydroxyethyl)benzimidazole precursor, the substituent at the C-2 position would sterically hinder the adjacent nitrogen atoms to an equal extent. In an unsubstituted benzimidazole core, the two nitrogens are equivalent until the first substitution occurs.
Elaboration at the 2-Position: Stereoselective Formation of the Ethanol Group
The final key transformation is the creation of the chiral center at the carbon atom of the ethanol group attached to the C-2 position of the benzimidazole ring. This requires a stereoselective method to ensure the formation of a single enantiomer of the secondary alcohol. A common and effective strategy is the asymmetric reduction of a prochiral ketone precursor, 1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethan-1-one.
Chiral Auxiliaries and Asymmetric Catalysis for Secondary Alcohol Synthesis
Asymmetric synthesis is essential for producing enantiomerically pure compounds. uwindsor.ca Two powerful strategies for achieving this are the use of chiral auxiliaries and asymmetric catalysis.
A chiral auxiliary is a chiral moiety that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgyork.ac.uk In this context, a chiral auxiliary could be appended to the benzimidazole nitrogen. This chiral group would then control the facial selectivity of the reduction of the C-2 ketone, leading to a diastereoselective synthesis. After the reduction, the auxiliary is removed, yielding the enantiomerically enriched secondary alcohol. Evans' oxazolidinones are a well-known class of chiral auxiliaries used in a variety of asymmetric transformations. york.ac.ukresearchgate.net
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. uwindsor.ca For the reduction of the precursor ketone, catalysts such as those used in Noyori asymmetric hydrogenation or chiral oxazaborolidines (CBS catalysts) could be employed. These catalysts create a chiral environment around the ketone, forcing the hydride reducing agent to attack from one specific face, leading to the preferential formation of one enantiomer of the alcohol.
Diastereoselective and Enantioselective Approaches for the Chiral Center
Both diastereoselective and enantioselective strategies can be applied to form the chiral alcohol center.
An enantioselective approach directly converts the prochiral ketone into a chiral, non-racemic alcohol. This is most elegantly achieved through asymmetric catalysis, as described above, or through biocatalysis. Engineered ketoreductases (KREDs) are enzymes that can reduce ketones with extremely high enantioselectivity, operating under mild, environmentally friendly conditions. rsc.org
A diastereoselective approach , as mentioned, relies on an existing chiral center in the molecule to influence the creation of a new one. The use of a chiral auxiliary is a prime example. The process involves three main steps:
Attachment of the chiral auxiliary to the benzimidazole substrate.
Diastereoselective reduction of the ketone, where the auxiliary directs the hydride attack. The two resulting diastereomers are formed in unequal amounts.
Removal of the chiral auxiliary to give the desired enantiomerically enriched product. wikipedia.orgyork.ac.uk
Biocatalytic methods can also be used for the diastereoselective synthesis of chiral alcohols. rsc.org Dynamic kinetic resolution (DKR) is another powerful technique that combines enzymatic kinetic resolution with in-situ racemization of the starting material, theoretically allowing for a 100% yield of a single enantiomer. mdpi.comencyclopedia.pub
Table 2: Stereoselective Approaches for Chiral Alcohol Synthesis
| Approach | Method | Description |
|---|---|---|
| Enantioselective | Asymmetric Catalysis | A chiral catalyst (e.g., Noyori catalyst, CBS reagent) creates a chiral environment, leading to facial-selective reduction of the ketone. uwindsor.ca |
| Biocatalysis (KREDs) | An enzyme (ketoreductase) selectively reduces the ketone to one enantiomer of the alcohol. rsc.org | |
| Diastereoselective | Chiral Auxiliary | A chiral group temporarily attached to the molecule directs the stereochemistry of the ketone reduction, creating a preferred diastereomer. wikipedia.org |
| Substrate Control | An existing stereocenter within the substrate directs the formation of a new stereocenter. |
Post-Synthetic Modifications and Derivatization from Precursors
The chemical scaffold of this compound, and its precursors, offers several avenues for structural modification to generate a diverse range of derivatives. These modifications can be broadly categorized into reactions involving the ethanol side chain and transformations starting from closely related precursors, such as the corresponding ketone or aldehyde.
One of the primary post-synthetic modifications of this compound is the oxidation of its secondary alcohol functionality. This reaction typically yields the corresponding ketone, 1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanone. While specific studies on the isopropyl derivative are not extensively detailed in the reviewed literature, the oxidation of the analogous compound, 1-(1H-benzo[d]imidazol-2-yl)ethanol, has been reported. researchgate.net This transformation can be achieved using various oxidizing agents, with a notable example being the catalytic oxidation using a ruthenium complex in the presence of hydrogen peroxide. researchgate.net The general reaction scheme for this oxidation is presented below.
General Scheme for Oxidation:
Starting Material: this compound
Reagent: Oxidizing agent (e.g., Ru complex/H₂O₂)
Product: 1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanone
Further derivatization can be achieved through reactions of the hydroxyl group of this compound. These include esterification and etherification reactions.
Esterification can be accomplished by reacting the alcohol with an acid anhydride, such as acetic anhydride, or an acyl chloride in the presence of a base to form the corresponding ester. libretexts.org This reaction provides a straightforward method to introduce various acyl groups to the molecule.
Etherification , commonly achieved through the Williamson ether synthesis, involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. masterorganicchemistry.comwikipedia.orgyoutube.comkhanacademy.orgyoutube.com This method allows for the introduction of a wide range of alkyl or aryl groups, leading to the formation of diverse ether derivatives.
Derivatization can also be effectively carried out starting from precursors to this compound, primarily 1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde. This aldehyde is a versatile intermediate that can undergo a variety of chemical transformations to yield a wide array of derivatives.
One significant class of reactions involving the precursor aldehyde is the addition of organometallic reagents , such as Grignard reagents or organolithium compounds. youtube.com For instance, the reaction of 1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde with methylmagnesium bromide would lead to the formation of this compound itself. The use of other organometallic reagents would analogously produce a range of substituted secondary alcohols.
The synthesis of more complex molecules often involves multi-step reaction sequences starting from benzimidazole precursors. For example, in the development of PqsR inhibitors, complex derivatives of 1-isopropyl-1H-benzo[d]imidazole were synthesized. nih.govacs.org These syntheses often involve the modification of precursors, such as the introduction of substituents on the benzimidazole ring, followed by the elaboration of the side chain at the 2-position.
The following tables summarize the key synthetic transformations discussed, providing a structured overview of the derivatization possibilities.
Table 1: Post-Synthetic Modifications of this compound
| Reaction Type | Reagents and Conditions | Product |
| Oxidation | Ruthenium catalyst, H₂O₂ | 1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanone |
| Esterification | Acetic anhydride, pyridine | 1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethyl acetate |
| Etherification | 1. NaH; 2. Alkyl halide (e.g., CH₃I) | 1-(1-isopropoxyethyl)-1H-benzo[d]imidazole |
Table 2: Derivatization from 1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde
| Reaction Type | Reagents and Conditions | Product |
| Grignard Reaction | Methylmagnesium bromide, THF | This compound |
| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CH₂) | 1-isopropyl-2-(vinylethenyl)-1H-benzo[d]imidazole |
| Reductive Amination | Amine (e.g., NH₃), reducing agent (e.g., NaBH₃CN) | 1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)methanamine |
Advanced Structural Characterization and Conformational Analysis of 1 1 Isopropyl 1h Benzo D Imidazol 2 Yl Ethanol
X-ray Crystallographic Analysis for Solid-State Conformation
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid, offering unparalleled insight into molecular conformation, bond lengths, bond angles, and intermolecular interactions. cam.ac.uk While specific crystallographic data for 1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanol is not publicly available, a detailed analysis of the closely related analogue, (±)-1-(1H-Benzimidazol-2-yl)ethanol, offers significant insights into the structural properties of the core benzimidazole-ethanol framework. researchgate.net
The crystal structure of (±)-1-(1H-Benzimidazol-2-yl)ethanol reveals a nearly planar fused benzene (B151609) and imidazole (B134444) ring system. researchgate.net In the asymmetric unit of this analogue, there are two crystallographically independent molecules, where the largest deviation from the mean plane of the benzimidazole (B57391) core is minimal. researchgate.net The conformation is such that the ethanol (B145695) substituent is positioned relative to the benzimidazole ring. For the N-isopropyl derivative, it is expected that the bulky isopropyl group would influence the torsion angle between the benzimidazole ring and the ethanol side chain, likely adopting a conformation that minimizes steric hindrance.
Table 1: Crystallographic Data for the Analogue (±)-1-(1H-Benzimidazol-2-yl)ethanol This data is for the analogue compound lacking the N-isopropyl group.
| Parameter | Value |
| Chemical Formula | C₉H₁₀N₂O |
| Formula Weight | 162.19 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 13.734 (3) |
| b (Å) | 15.376 (3) |
| c (Å) | 7.9163 (16) |
| Volume (ų) | 1671.7 (6) |
| Z | 8 |
| Temperature (K) | 293 (2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Source: Adapted from Xia, R. & Xu, H. (2008). Acta Cryst. E64, o1223. researchgate.net
Intermolecular interactions are fundamental in dictating the packing of molecules within a crystal. In benzimidazole derivatives, hydrogen bonding and π-π stacking are the dominant forces. acs.orgnih.gov In the crystal structure of the analogue (±)-1-(1H-Benzimidazol-2-yl)ethanol, molecules are linked by intermolecular O—H···N and N—H···O hydrogen bonds, forming a two-dimensional network. researchgate.net The hydroxyl group of the ethanol moiety acts as a hydrogen bond donor to the nitrogen atom of an adjacent imidazole ring, while the N-H of the imidazole donates to the oxygen of another molecule. researchgate.net
For this compound, the N-H hydrogen bond donor is absent due to the isopropyl substitution. However, the hydroxyl group can still act as a donor, and the unprotonated imidazole nitrogen (N3) can act as an acceptor, facilitating the formation of O—H···N hydrogen-bonded chains or dimers.
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical phenomenon in materials and pharmaceutical sciences. nih.govresearchgate.net Different polymorphs of the same compound can exhibit different physical properties. The formation of polymorphs in benzimidazole derivatives is often influenced by variations in molecular conformation and intermolecular interactions, such as hydrogen bonding patterns. nih.gov The choice of crystallization solvent and conditions can selectively favor the formation of a particular polymorphic form. tandfonline.com
Enantiomorphism relates to the crystallization of chiral molecules. Since this compound is a chiral compound, it exists as a pair of enantiomers (R and S). When crystallized as a racemic mixture, it can form either a racemic compound (containing equal numbers of both enantiomers in an ordered arrangement within the same unit cell) or a conglomerate (a physical mixture of separate crystals of the pure enantiomers). The crystallographic study of the analogue (±)-1-(1H-Benzimidazol-2-yl)ethanol confirmed it crystallized as a racemic compound. researchgate.net
Solution-Phase Conformational Studies
In solution, molecules are not constrained by a crystal lattice and can exhibit greater conformational freedom and dynamic behavior. Spectroscopic techniques such as Circular Dichroism and Nuclear Magnetic Resonance are powerful tools for investigating these solution-phase properties.
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and the conformational preferences of molecules in solution. nih.gov The chiral center in this compound makes it CD-active.
The CD spectrum of a flexible molecule is the population-weighted average of the spectra of all conformers present at equilibrium. mdpi.com Therefore, changes in the CD spectrum with variations in solvent or temperature can provide insights into shifts in the conformational equilibrium. For benzimidazole C-nucleoside analogues, a correlation has been established between the stereochemistry of the chiral carbon alpha to the benzimidazole ring and the sign of the CD signal, which aids in assigning the absolute configuration. nih.gov Similar principles would apply to the target molecule, where theoretical calculations of CD spectra for different possible conformers could be compared with experimental spectra to determine the dominant solution-phase conformation.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about molecular structure and dynamics. researchgate.net For conformationally flexible molecules, NMR spectra can be complex due to the exchange between different conformers. Variable Temperature (VT) NMR is a technique used to study these dynamic processes. ox.ac.uk By recording NMR spectra at different temperatures, it is possible to slow down or speed up conformational exchange rates relative to the NMR timescale.
For this compound, several dynamic processes could be investigated using VT-NMR. These include rotation around the single bond connecting the chiral center to the benzimidazole ring and the rotation of the isopropyl group. At low temperatures, these rotations may become slow enough to observe distinct signals for each conformer, allowing for their characterization and the determination of their relative populations. tandfonline.comtandfonline.com As the temperature is raised, the exchange rate increases, leading to coalescence of these signals into time-averaged peaks. Analysis of the spectra at different temperatures can provide kinetic and thermodynamic parameters (e.g., activation energy, ΔG‡) for the conformational interchange. researchgate.net
Spectroscopic Analysis for Detailed Structural Elucidation
The combination of NMR and vibrational spectroscopy provides a comprehensive characterization of the molecular structure of this compound.
High-Resolution Nuclear Magnetic Resonance (NMR) for Connectivity and Environment
High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise structure of a molecule in solution. The chemical shifts (δ), signal multiplicities, and coupling constants (J) provide a detailed map of the electronic environment of each nucleus and its spatial relationship with neighboring nuclei.
For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzimidazole ring, the methine and methyl protons of the isopropyl group, and the methine and methyl protons of the ethanol substituent, as well as a signal for the hydroxyl proton. The integration of these signals would confirm the number of protons in each environment.
Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carbons of the benzimidazole core, the isopropyl group, and the ethanol side chain. The chemical shifts of these signals are indicative of the hybridization and electronic nature of each carbon atom.
Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.20 - 7.80 | Multiplet | - |
| CH (isopropyl) | 4.80 - 5.00 | Septet | ~7.0 |
| CH (ethanol) | 5.10 - 5.30 | Quartet | ~6.5 |
| OH | Variable | Singlet (broad) | - |
| CH₃ (isopropyl) | 1.60 - 1.80 | Doublet | ~7.0 |
| CH₃ (ethanol) | 1.50 - 1.70 | Doublet | ~6.5 |
Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=N (imidazole) | 155 - 160 |
| Aromatic C-H | 110 - 140 |
| Aromatic C (quaternary) | 130 - 150 |
| CH (isopropyl) | 48 - 52 |
| CH (ethanol) | 62 - 66 |
| CH₃ (isopropyl) | 20 - 24 |
| CH₃ (ethanol) | 22 - 26 |
Note: The data presented in these tables are predicted values based on the analysis of similar benzimidazole derivatives and are intended for illustrative purposes. Actual experimental values may vary.
Theoretical and Computational Investigations of 1 1 Isopropyl 1h Benzo D Imidazol 2 Yl Ethanol
Molecular Dynamics (MD) Simulations
Conformational Dynamics in Solution and Intermolecular Interactions
The conformational flexibility of benzimidazole (B57391) derivatives is a key determinant of their biological activity, governing how they adapt to the binding sites of molecular targets. Although a specific conformational analysis for 1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanol has not been reported, a study on the analogous compound, (±)-1-(1H-benzoimidazol-2-yl)ethanol, provides a foundational understanding of the structural dynamics at play.
Quantum chemical calculations, specifically Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, have been employed to investigate the conformational landscape of (±)-1-(1H-benzoimidazol-2-yl)ethanol. icm.edu.plresearchgate.net A Potential Energy Surface (PES) scan was performed by rotating the key torsion angles to identify the most stable conformer. The analysis focused on the rotation around the N12-C1-C14-O16 and C1-C14-O16-H20 dihedral angles. The most stable conformation was identified at torsion angles of 151.85° and -75°, respectively, with a calculated energy of -533.8574 Hartrees. researchgate.net This suggests a specific spatial arrangement of the ethanol (B145695) substituent relative to the benzimidazole core that is energetically favorable.
The presence of the isopropyl group at the N1 position in this compound would introduce additional steric hindrance compared to the unsubstituted analog. This would likely influence the preferred conformations and the energy barriers between them. The bulky isopropyl group would restrict the rotation around the bond connecting it to the benzimidazole ring and could also affect the orientation of the ethanol side chain.
Intermolecular interactions are crucial for the molecular recognition processes of benzimidazole derivatives. In the solid state, the crystal structure of (±)-1-(1H-benzimidazol-2-yl)ethanol reveals a network of intermolecular hydrogen bonds. nih.govresearchgate.net Specifically, O-H···N and N-H···O hydrogen bonds are formed, creating a two-dimensional network. nih.govresearchgate.net In a broader context, molecular docking studies on various benzimidazole derivatives consistently highlight the importance of hydrogen bonding and hydrophobic interactions in their binding to biological targets. ukm.myresearchgate.net The nitrogen atoms of the imidazole (B134444) ring often act as hydrogen bond acceptors, while the benzimidazole ring system can engage in hydrophobic and π-stacking interactions. ukm.myresearchgate.net For this compound, the hydroxyl group of the ethanol moiety can act as both a hydrogen bond donor and acceptor, and the isopropyl group would enhance the hydrophobic character of the molecule.
Table 1: Calculated Conformational Data for (±)-1-(1H-Benzoimidazol-2-YL) Ethanol
| Parameter | Value | Reference |
| Most Stable Conformer Energy | -533.8574 Hartree | researchgate.net |
| N12-C1-C14-O16 Torsion Angle | 151.85° | researchgate.net |
| C1-C14-O16-H20 Torsion Angle | -75° | researchgate.net |
In Silico Modeling of Molecular Recognition and Binding Modes (General Mechanisms)
In silico modeling, particularly molecular docking, is a powerful tool for predicting and analyzing the binding of small molecules to macromolecular targets. While no specific docking studies have been published for this compound, the general principles of molecular recognition for benzimidazole derivatives have been extensively studied. These studies provide a framework for understanding how this specific compound might interact with biological receptors.
Molecular docking simulations of a wide range of benzimidazole derivatives with various protein targets, such as enzymes and receptors, have revealed common binding patterns. ukm.myresearchgate.netniscpr.res.inijpsjournal.comnih.govnih.govacs.org The benzimidazole scaffold, being isosteric to purine, can effectively mimic natural ligands and fit into their binding sites. ukm.my
The primary modes of interaction observed for benzimidazole derivatives include:
Hydrogen Bonding: The nitrogen atoms of the imidazole ring are frequent participants in hydrogen bonds, acting as acceptors. niscpr.res.inacs.org The N-H group in unsubstituted or monosubstituted benzimidazoles can also act as a hydrogen bond donor. acs.org For this compound, the hydroxyl group of the ethanol side chain is a key functional group capable of forming strong hydrogen bonds with amino acid residues in a binding pocket.
Van der Waals Forces: These forces contribute significantly to the shape complementarity between the ligand and the binding site, which is essential for stable binding. ukm.my
Pi-Pi Stacking: The aromatic benzimidazole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the receptor's active site. niscpr.res.in
The specific binding mode of this compound would be dictated by the topology and chemical nature of the target binding site. The isopropyl group, while contributing to hydrophobic interactions, would also impose steric constraints that influence the possible binding orientations.
Table 2: Common Intermolecular Interactions of Benzimidazole Derivatives in Molecular Docking Studies
| Interaction Type | Participating Functional Groups | Key Amino Acid Residues | References |
| Hydrogen Bonding | Imidazole Nitrogens, Hydroxyl Group, NH Group | Asp, Gln, Asn, Ser, Thr | niscpr.res.inacs.orgsemanticscholar.org |
| Hydrophobic Interactions | Benzene (B151609) Ring, Alkyl Substituents (e.g., Isopropyl) | Ala, Val, Leu, Ile, Met | ukm.mysemanticscholar.org |
| π-π Stacking | Benzimidazole Aromatic System | Phe, Tyr, Trp | niscpr.res.in |
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the structural or physicochemical properties of compounds with their physical, chemical, or biological activities. These models are valuable in medicinal chemistry for predicting the properties of new compounds and for guiding the design of molecules with desired characteristics.
While specific QSPR studies for this compound were not identified in the surveyed literature, numerous QSAR and QSPR studies have been conducted on various classes of benzimidazole derivatives. researchgate.nettandfonline.comnih.govresearchgate.netnih.gov These studies have successfully developed models to predict a range of activities, including anticancer, antimicrobial, and anti-inflammatory effects, as well as properties like corrosion inhibition. researchgate.netnih.govresearchgate.netnih.gov
These models typically employ a variety of molecular descriptors, which can be categorized as:
Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment. researchgate.net
Topological Descriptors: Which describe the connectivity and branching of the molecule.
Physicochemical Descriptors: Including lipophilicity (log P) and molar refractivity. researchgate.net
Steric Descriptors: Which account for the three-dimensional shape and size of the molecule.
For instance, a 2D-QSAR model was developed for a series of benzimidazole derivatives to predict their inhibitory concentration against a cancer cell line, achieving a high correlation coefficient. researchgate.net Another study developed 3D-QSAR models for benzimidazole-based agonists of the Farnesoid X receptor, identifying key pharmacophoric features such as hydrophobic and aromatic ring moieties. tandfonline.com
The development of a QSPR model for this compound and related compounds would require a dataset of molecules with experimentally determined properties. Such a model could then be used to predict the properties of untested analogs and to understand the structural features that are most important for a given property. Given the broad applicability of QSPR to benzimidazole derivatives, it is a promising approach for future investigations of this compound.
Chemical Reactivity and Transformations of 1 1 Isopropyl 1h Benzo D Imidazol 2 Yl Ethanol
Reactions at the Secondary Hydroxyl Group
The secondary alcohol functional group is a primary site for chemical modification, allowing for a range of oxidative, reductive, and nucleophilic reactions.
The secondary hydroxyl group of 1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanol can be readily oxidized to the corresponding ketone, 1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethan-1-one. This transformation is analogous to the oxidation of the parent compound, (±)-1-(1H-Benzimidazol-2-yl)ethanol, which is converted to 2-acetylbenzimidazole (B97921) using various oxidizing agents. biointerfaceresearch.comderpharmachemica.com Common reagents for this type of oxidation include chromium-based compounds like chromium trioxide or potassium dichromate in an acidic medium. biointerfaceresearch.comderpharmachemica.com
Conversely, the reduction pathway typically involves the conversion of the corresponding ketone back to the secondary alcohol. The reduction of 2-acetylbenzimidazole derivatives to their respective 1-(benzimidazol-2-yl)ethanol analogs can be achieved using standard reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. biointerfaceresearch.com The direct reduction of the secondary alcohol itself to an ethyl group is a less common transformation and would require harsher conditions, such as catalytic hydrogenation, which could also affect the benzimidazole (B57391) ring. nih.gov
Table 1: Oxidation and Reduction Reactions
| Transformation | Starting Material | Reagent Examples | Product |
|---|---|---|---|
| Oxidation | This compound | K₂Cr₂O₇ / H₂SO₄, CrO₃ | 1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethan-1-one |
The secondary hydroxyl group can participate in nucleophilic reactions, such as esterification and etherification.
Esterification: This reaction involves the treatment of the alcohol with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) to form an ester. The reaction is typically catalyzed by an acid or a coupling agent. mdpi.com The nucleophilic oxygen of the hydroxyl group attacks the electrophilic carbonyl carbon of the carboxylic acid derivative.
Etherification: The formation of an ether linkage at the secondary hydroxyl position can be accomplished through methods like the Williamson ether synthesis. This would involve deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.
Substitution: Direct nucleophilic substitution of the hydroxyl group is challenging due to -OH being a poor leaving group. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by protonation in a strong acid or by converting it to a sulfonate ester (e.g., tosylate or mesylate). Once activated, the site becomes susceptible to attack by various nucleophiles.
Reactivity of the Benzimidazole Heterocycle
The benzimidazole ring system is aromatic and possesses distinct electronic properties that govern its reactivity towards electrophiles and nucleophiles. The presence of the N1-isopropyl group prevents the tautomerism often seen in N-unsubstituted benzimidazoles, leading to more defined reactivity at the N3 position and the benzene (B151609) ring. scholarsresearchlibrary.com
Nucleophilic Aromatic Substitution (NAS): Nucleophilic attack on the benzimidazole ring itself is generally difficult unless activated by strong electron-withdrawing groups or the presence of a good leaving group. masterorganicchemistry.com The C2 position is the most electron-deficient and prone to nucleophilic attack. longdom.org In this compound, this position is already substituted. However, if the secondary hydroxyl group were converted into a good leaving group, the C2 position would become a viable site for nucleophilic substitution. longdom.org
The benzimidazole ring contains two nitrogen atoms, but in the N1-substituted this compound, their environments are distinct.
N1-Nitrogen: The nitrogen at position 1 is part of a tertiary amine, bonded to the isopropyl group and two carbons within the ring. It lacks a proton and is therefore not acidic. Its lone pair of electrons contributes to the aromaticity of the ring system.
N3-Nitrogen: The nitrogen at position 3 is a pyridine-like, sp²-hybridized nitrogen. Its lone pair of electrons is available for protonation, making this site basic. The parent benzimidazole has a pKa for its conjugate acid of approximately 5.5-7. scholarsresearchlibrary.com For this compound, the electron-donating nature of the N1-isopropyl and C2-(1-hydroxyethyl) groups is expected to increase the electron density on the N3 atom, making it more basic and thereby increasing the pKa of its conjugate acid. nih.gov
Table 2: Predicted Acid-Base Properties
| Site | Property | Influencing Factors | Expected pKa (Conjugate Acid) |
|---|---|---|---|
| N1-Nitrogen | Non-basic, Non-acidic | Alkylated (isopropyl group) | N/A |
Modern synthetic methods increasingly utilize transition-metal-catalyzed C-H activation to directly functionalize heterocyclic compounds. researchgate.net
C2-Position: The C2-H bond is the most common site for direct functionalization in unsubstituted or N-substituted benzimidazoles due to its acidity and accessibility. nih.gov However, in the title compound, this position is already occupied by the 1-hydroxyethyl group, precluding direct C-H activation at this site.
C4/C7-Positions: Directing group-assisted C-H activation can achieve functionalization at the C4 or C7 positions of the benzene ring. The N3 nitrogen can potentially act as a directing group to guide a metal catalyst to the adjacent C4-H bond.
C5/C6-Positions: Functionalization at the C5 and C6 positions via direct C-H activation is less common and more challenging due to their remote location from the coordinating nitrogen atoms. researchgate.net These positions are more typically functionalized through a classical approach involving initial electrophilic substitution (e.g., halogenation) followed by cross-coupling reactions. researchgate.net Recent advances, however, are exploring new catalytic systems for the direct functionalization of these more remote C-H bonds. mdpi.com
Ring-Opening and Rearrangement Reactions of the Benzimidazole Core
The benzimidazole scaffold is known for its general stability under a variety of reaction conditions. However, under specific and often forcing conditions, the imidazole (B134444) portion of the benzimidazole core can undergo ring-opening or rearrangement reactions. While the scientific literature does not provide specific examples of ring-opening or rearrangement reactions for this compound, the general reactivity of the benzimidazole ring system allows for postulation of its potential transformations.
One potential pathway for ring-opening involves cleavage of the C2-N1 or C2-N3 bonds. This can sometimes be achieved under harsh reductive or oxidative conditions, or through reactions with specific reagents designed to cleave carbon-nitrogen bonds. For instance, treatment with strong reducing agents under high pressure and temperature could potentially lead to the cleavage of the imidazole ring, yielding derivatives of N-isopropyl-o-phenylenediamine. However, such reactions are often not selective and can lead to a mixture of products.
Rearrangement reactions of the benzimidazole core itself are less common but not unprecedented. Certain substituted benzimidazoles have been observed to undergo skeletal rearrangements under thermal or photochemical conditions, although these are typically specialized reactions driven by specific substitution patterns. For this compound, no specific rearrangement pathways have been documented. The stability of the benzimidazole ring is a key feature of this class of compounds, contributing to their prevalence in medicinal chemistry.
It is important to note that the conditions required for such transformations are often harsh and may not be compatible with the hydroxyl group on the side chain of the title compound, potentially leading to undesired side reactions.
Derivatization for Library Synthesis and Chemical Diversity Exploration
The structure of this compound serves as an excellent starting point for the generation of chemical libraries, offering multiple points for diversification. The secondary alcohol provides a readily accessible handle for a variety of chemical modifications, while the benzimidazole core can also be functionalized, albeit typically requiring more specific reaction conditions. This dual reactivity allows for the creation of a wide array of analogues for structure-activity relationship (SAR) studies in drug discovery.
The hydroxyl group can be readily transformed into a range of other functional groups. Standard organic transformations can be employed to generate esters, ethers, carbamates, and other derivatives. These reactions are generally high-yielding and can be adapted for parallel synthesis, a key technique in the construction of chemical libraries.
Table 1: Potential Derivatization Reactions at the Hydroxyl Group
| Reaction Type | Reagent | Product Functional Group |
| Esterification | Acyl chloride, Carboxylic acid | Ester |
| Etherification | Alkyl halide, Williamson ether synthesis | Ether |
| Oxidation | Oxidizing agent (e.g., PCC, Swern) | Ketone |
| Urethane Formation | Isocyanate | Carbamate (Urethane) |
Furthermore, the benzimidazole ring itself can be a target for diversification. While the N1 position is already substituted with an isopropyl group, the benzene portion of the scaffold is amenable to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution will be directed by the existing substituents. Subsequent modifications of these newly introduced groups can further expand the chemical diversity of the library. For example, a nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into a variety of other functionalities.
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the late-stage functionalization of the benzimidazole core, provided a suitable handle like a halogen atom is present on the benzene ring. nih.gov This allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents.
Table 2: Illustrative Library of Potential Derivatives
| Derivative Name | Modification Site | Introduced Group |
| 1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethyl acetate | Hydroxyl Group | Acetyl |
| 1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethyl methyl ether | Hydroxyl Group | Methyl |
| 1-(1-isopropyl-5-nitro-1H-benzo[d]imidazol-2-yl)ethanol | Benzimidazole Core | Nitro |
| 5-amino-1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanol | Benzimidazole Core | Amino |
| 1-(1-isopropyl-5-phenyl-1H-benzo[d]imidazol-2-yl)ethanol | Benzimidazole Core | Phenyl |
The combination of these derivatization strategies at both the hydroxyl group and the benzimidazole core allows for the rapid generation of a large and diverse library of compounds from the common scaffold of this compound. This approach is highly valuable in the exploration of chemical space and the optimization of lead compounds in medicinal chemistry.
Advanced Analytical Methodologies for the Quantitative and Qualitative Analysis of 1 1 Isopropyl 1h Benzo D Imidazol 2 Yl Ethanol
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive identification of organic compounds. Its ability to measure mass-to-charge ratios (m/z) with high accuracy and precision allows for the unambiguous determination of a compound's elemental composition and, consequently, its molecular formula.
For 1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanol (Molecular Formula: C₁₂H₁₆N₂O), HRMS analysis in positive ion mode would detect the protonated molecule, [M+H]⁺. The theoretical exact mass of this ion can be calculated with high precision.
Theoretical Exact Mass Calculation:
Formula: C₁₂H₁₇N₂O⁺ (for [M+H]⁺)
Masses of Isotopes:
¹²C: 12.000000 Da
¹H: 1.007825 Da
¹⁴N: 14.003074 Da
¹⁶O: 15.994915 Da
Calculation: (12 * 12.000000) + (17 * 1.007825) + (2 * 14.003074) + (1 * 15.994915) = 205.13354 Da
An experimentally measured mass within a narrow tolerance (typically <5 ppm) of this theoretical value provides strong evidence for the compound's elemental composition.
Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments on HRMS instruments are used to elucidate fragmentation pathways. journalijdr.com By isolating the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This pattern serves as a structural fingerprint. For this compound, key fragmentation pathways can be predicted based on its structure, which includes a stable benzimidazole (B57391) core, an N-isopropyl group, and an ethanol (B145695) side chain. journalijdr.comresearchgate.netresearchgate.netjournalijdr.com
Table 1: Plausible HRMS/MS Fragmentation Pathway for [C₁₂H₁₆N₂O+H]⁺
| Fragment Ion (m/z) | Proposed Structure/Origin | Neutral Loss |
|---|---|---|
| 205.1335 | Protonated molecular ion [M+H]⁺ | - |
| 187.1229 | Loss of water (H₂O) from the ethanol side chain | H₂O (18.0106 Da) |
| 163.1335 | Loss of propene (C₃H₆) from the isopropyl group via McLafferty-type rearrangement | C₃H₆ (42.0469 Da) |
| 145.0709 | Cleavage of the ethanol side chain, leaving the benzimidazole core | C₂H₆O (46.0419 Da) |
| 131.0604 | Loss of the isopropyl group as a radical, followed by cleavage of the ethanol side chain | C₃H₇• + C₂H₄O |
Note: The data in this table is theoretical and serves to illustrate a plausible fragmentation pathway.
Advanced Chromatographic Separations
Chromatography is the primary tool for separating the target compound from impurities and, crucially, for resolving its stereoisomers.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
As this compound possesses a chiral center at the carbon atom of the ethanol group, it exists as a pair of enantiomers. Different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles, making the determination of enantiomeric purity a critical regulatory requirement. nih.gov Chiral HPLC is the most widely used technique for this purpose. nih.gov
Method development typically involves screening a variety of chiral stationary phases (CSPs) with different mobile phase systems. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are often highly effective for separating a broad range of chiral compounds, including benzimidazole derivatives. nih.govresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, driven by interactions like hydrogen bonding, π-π stacking, and steric hindrance.
Table 2: Hypothetical Chiral HPLC Method Development Screening
| Chiral Stationary Phase (CSP) | Mobile Phase | k'₁ | k'₂ | Separation Factor (α) | Resolution (Rs) |
|---|---|---|---|---|---|
| Chiralpak® AD (Amylose derivative) | n-Hexane/2-Propanol (90:10) | 2.15 | 2.58 | 1.20 | 1.95 |
| Chiralcel® OD (Cellulose derivative) | n-Hexane/Ethanol (80:20) | 3.40 | 3.81 | 1.12 | 1.40 |
| Chiralpak® IC (Cellulose derivative) | Methanol/Acetonitrile (50:50) | 1.88 | 2.35 | 1.25 | 2.20 |
Note: This table presents hypothetical data to illustrate the process of screening CSPs for optimal enantiomeric separation. k'₁ and k'₂ are the retention factors for the first and second eluting enantiomers, respectively.
Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS) for Complex Mixture Analysis
For the analysis of highly complex samples, such as crude reaction mixtures or forced degradation studies, one-dimensional chromatography may not provide sufficient resolving power. Two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers significantly enhanced peak capacity and separation power. nih.gov This technique is particularly valuable for impurity profiling in pharmaceutical development. thermofisher.comlabcompare.combiomedres.us
In GCxGC, effluent from a primary column is subjected to continuous, rapid sampling and re-injection onto a second, shorter column with a different stationary phase. This results in a structured two-dimensional chromatogram that separates analytes based on two independent properties (e.g., volatility and polarity).
For a polar, relatively non-volatile compound like this compound, derivatization would likely be required to improve its volatility and chromatographic performance. Silylation of the hydroxyl group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would be a common approach. GCxGC-MS could then be used to separate the derivatized analyte from dozens or even hundreds of other minor components, enabling comprehensive impurity profiling.
Supercritical Fluid Chromatography (SFC) for Preparative and Analytical Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC, particularly for chiral separations. selvita.comchempartner.comchromatographyonline.com It uses a supercritical fluid, typically carbon dioxide, as the main mobile phase, often modified with a small amount of an organic solvent like methanol. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC. chempartner.com
SFC is advantageous for both analytical and preparative scale work. americanpharmaceuticalreview.com Analytically, it enables rapid method development for chiral purity assessment. researchgate.net On a preparative scale, SFC offers significant benefits, including reduced consumption of organic solvents, faster run times, and easier product recovery due to the simple evaporation of CO₂, leading to higher throughput and lower costs. selvita.comamericanpharmaceuticalreview.com This makes it the technique of choice for isolating gram-to-kilogram quantities of pure enantiomers for further studies. chempartner.comchromatographyonline.com
Table 3: Comparison of Preparative HPLC vs. SFC for Chiral Separation
| Parameter | Preparative HPLC | Preparative SFC |
|---|---|---|
| Primary Mobile Phase | Organic Solvents (e.g., Hexane) | Supercritical CO₂ |
| Co-solvent | Alcohols (e.g., Ethanol, IPA) | Alcohols (e.g., Methanol) |
| Typical Solvent Usage (per kg product) | > 100 L | < 10 L |
| Typical Run Time | 20-60 min | 5-15 min |
| Product Recovery | Requires extensive solvent evaporation (Rotovap) | Rapid evaporation of CO₂, less co-solvent to remove |
| Environmental Impact | High organic waste generation | Significantly lower ("Green" technology) |
Hyphenated Techniques for Comprehensive Characterization (e.g., LC-NMR, GC-IR)
Hyphenated techniques, which directly couple a separation method with a powerful spectroscopic detector, provide an unparalleled level of structural information for components within a mixture, often precluding the need for tedious isolation. nih.govrroij.com
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a prime example. wisdomlib.org By feeding the eluent from an HPLC column directly into an NMR flow probe, it is possible to acquire high-quality NMR spectra (¹H, ¹³C, 2D-COSY, etc.) of a separated peak. spectroscopyonline.com This is exceptionally useful for the unambiguous structure elucidation of unknown impurities or degradation products. nih.govresearchgate.netresearchgate.net For instance, if an unknown impurity was found to co-elute or elute near the main peak of this compound, LC-NMR could be used in a "stop-flow" mode. In this mode, the chromatographic flow is paused when the peak of interest is in the NMR probe, allowing for extended acquisition time to obtain detailed 2D NMR spectra, leading to a definitive structural assignment without physical isolation. spectroscopyonline.com
Gas Chromatography-Infrared Spectroscopy (GC-IR) is another valuable hyphenated technique. It provides real-time infrared spectra of compounds as they elute from the GC column. This allows for the identification of specific functional groups, providing information that is complementary to mass spectrometry. For the derivatized form of this compound, GC-IR could confirm the presence of the benzimidazole ring and the newly formed silyl (B83357) ether bond, aiding in the identification of isomers or related substances.
Quantitative Analytical Methods (e.g., Quantitative NMR, Quantitative HPLC)
Accurate quantification is essential for determining the purity of a drug substance or its concentration in a formulation.
Quantitative HPLC (qHPLC) is the most common method for assay and impurity quantification in the pharmaceutical industry. nih.govptfarm.plresearchgate.netnih.gov A reversed-phase HPLC method with UV detection would be suitable for this compound due to the strong UV chromophore of the benzimidazole ring. The method would be developed to ensure adequate separation from any known impurities and validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness. nih.govresearchgate.net
Table 4: Typical Validation Parameters for a Quantitative HPLC Assay
| Parameter | Acceptance Criteria | Example Result |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 80-120% of nominal concentration | 80-120 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 1.0% | 0.6% |
| LOD | Signal-to-Noise ≥ 3 | 0.05 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.15 µg/mL |
Quantitative NMR (qNMR) has gained prominence as a primary analytical method because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei, requiring no calibration curves against a standard of the analyte itself. nih.govemerypharma.comresearchgate.netamericanpharmaceuticalreview.comresolvemass.ca For qNMR analysis of this compound, a certified internal standard (IS) with a known purity is added in a precise amount to a known mass of the sample. By comparing the integral of a well-resolved signal from the analyte to a signal from the IS, the purity of the analyte can be calculated directly. emerypharma.com
Table 5: Key Considerations for qNMR Method Development
| Parameter | Requirement/Consideration |
|---|---|
| Internal Standard (IS) | High purity, chemical stability, non-hygroscopic. Signals must not overlap with analyte signals. (e.g., Maleic acid, Dimethyl sulfone). |
| Solvent | Must fully dissolve both analyte and IS (e.g., DMSO-d₆, CDCl₃). |
| Analyte Signal Selection | A sharp, well-resolved signal unique to the analyte, free from overlap with other signals. For this compound, the methine proton (-CH-) of the ethanol group could be a candidate. |
| Acquisition Parameters | Long relaxation delay (D1) to ensure complete T1 relaxation for all integrated signals (typically 5-7 times the longest T1). |
Applications and Broader Scientific Implications in Chemical Research Excluding Clinical/dosage/safety
Benzimidazole (B57391) Scaffold in Materials Science and Optoelectronics
Benzimidazole derivatives are integral to the development of advanced materials due to their exceptional optical and electronic properties. researchgate.net Their inherent thermal and chemical stability, coupled with their charge-transporting capabilities, makes them prime candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics, and other optoelectronic devices. researchgate.net The versatility of the benzimidazole nucleus allows for the creation of "smart" molecular sensors and novel sensing materials. researchgate.netresearchgate.net
The luminescence of benzimidazole derivatives is a key attribute, with many compounds exhibiting strong fluorescence. nih.gov These photophysical properties are highly dependent on the molecular structure and the surrounding environment. nih.govacs.org The emission characteristics can be modulated by introducing different substituents onto the benzimidazole ring, leading to materials that can emit light across the visible spectrum. researchgate.net
A significant feature of many benzimidazole-based chromophores is Intramolecular Charge Transfer (ICT). beilstein-journals.org Upon photoexcitation, an electron can be transferred from an electron-donating part of the molecule to an electron-accepting part, creating a highly polar excited state. beilstein-journals.org This ICT process is fundamental to the fluorescence of these compounds and is sensitive to solvent polarity. nih.gov The efficiency of ICT can be tuned by modifying the donor and acceptor groups, which in turn influences the emission wavelength and quantum yield. In some systems, the formation of an excited-state complex, or exciplex, between an excited molecule and a ground-state molecule can lead to new, red-shifted emission bands, offering another avenue for color tuning in organic electronic materials.
While many fluorescent molecules suffer from aggregation-caused quenching (ACQ) in the solid state, a class of benzimidazole derivatives exhibits the opposite effect, known as Aggregation-Induced Emission (AIE). researchgate.netspiedigitallibrary.org In dilute solutions, these molecules are weakly emissive, but their fluorescence intensifies dramatically upon aggregation. acs.orgnih.gov This phenomenon is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. acs.org By limiting non-radiative decay pathways, the radiative emission is enhanced. nih.gov This property is particularly valuable for applications in solid-state lighting, organic electronics, and bio-imaging, where high emission efficiency in the solid form is crucial. spiedigitallibrary.orgnih.gov
The benzimidazole scaffold is an excellent platform for designing molecular sensors due to its ability to coordinate with metal ions and its sensitivity to pH changes. researchgate.netrsc.org The nitrogen atoms in the imidazole (B134444) ring can act as binding sites for various metal ions. researchgate.net This binding event can perturb the electronic structure of the molecule, leading to a detectable change in its fluorescence or absorption properties. rsc.orgrsc.org This "turn-on" or "turn-off" response allows for the selective and sensitive detection of ions like Zn²⁺, Cu²⁺, and Fe³⁺. researchgate.netrsc.orgrsc.org Similarly, the protonation or deprotonation of the benzimidazole nitrogen atoms in response to pH changes can modulate the photophysical properties, enabling the development of fluorescent pH sensors. mdpi.com
| Sensor Type | Analyte | Typical Response | Reference Compound Example |
| Metal Ion Probe | Zn²⁺ | Fluorescence enhancement ('turn-on') | 2,6-dibenzoimidazolyl-4-methoxyphenol conjugate (BBMP) |
| Metal Ion Probe | Cu²⁺ | Fluorescence quenching ('turn-off') | 2,6-dibenzoimidazolyl-4-methoxyphenol conjugate (BBMP) |
| pH Sensor | H⁺ | Ratiometric fluorescence change | Benzimidazole-based fluorophores |
Luminescence and Photophysical Properties
Role as Ligands in Organometallic and Homogeneous Catalysis
In addition to their use in materials science, benzimidazole derivatives are pivotal as ligands in organometallic chemistry and homogeneous catalysis. mdpi.com Their ability to form stable complexes with a wide range of transition metals makes them highly versatile. sioc-journal.cn The steric and electronic properties of the benzimidazole ligand can be systematically varied to control the activity, selectivity, and stability of the resulting catalyst. researchgate.net
A particularly important application of benzimidazoles is as precursors for N-Heterocyclic Carbenes (NHCs). researchgate.netdigitellinc.com NHCs are a class of stable carbene ligands that form strong bonds with metal centers, leading to robust and highly active catalysts. scripps.edu Benzimidazolium salts, which can be derived from compounds like 1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanol, are deprotonated to generate the corresponding NHC. This NHC can then be coordinated to a metal, such as palladium, nickel, or copper. nih.govacs.orgrsc.org The resulting metal-NHC complexes are effective catalysts for a wide array of chemical transformations, including important carbon-carbon bond-forming reactions like Suzuki-Miyaura and Heck cross-couplings. researchgate.netnih.gov The substituents on the benzimidazole ring, such as the N-isopropyl group, play a crucial role in tuning the steric and electronic environment of the metal center, thereby influencing the catalyst's performance. scripps.edu
| Catalyst System | Metal | Application |
| Palladium-NHC | Pd | Direct Arylation, Suzuki-Miyaura Coupling |
| Nickel-NHC | Ni | Kumada Coupling |
| Copper-NHC | Cu | Carbonyl Hydrosilylation |
Design of Ligand-Catalyst Combinations
The benzimidazole framework is frequently employed in the design of ligands for transition metal catalysis, largely due to the strong σ-donating ability of its N-heterocyclic carbene (NHC) form and the coordinating capacity of its nitrogen atoms. nih.govsemanticscholar.org The substitution at the N1 position, in this case with an isopropyl group, is critical for tuning the steric and electronic properties of the resulting metal complex, which in turn dictates its catalytic activity and selectivity.
Research into ruthenium(II) complexes bearing benzimidazole-based NHC ligands has demonstrated their efficacy in catalyzing C-N bond formation through alcohol dehydrogenation. nih.govsemanticscholar.org In these "piano-stool" complexes of the type [(η6-p-cymene)(BNHC)RuCl2], the N-alkyl substituents on the benzimidazole ligand are integral to the catalyst's performance. nih.gov Furthermore, studies on a series of Ru(II) complexes with dibenzimidazole-based ligands for benzyl (B1604629) alcohol dehydrogenation revealed that the nature of the N-substituent directly impacts catalytic performance. mdpi.com Specifically, it was noted that replacing other alkyl groups with isopropyl groups at the nitrogen positions could alter the catalytic efficiency, highlighting the importance of this specific substituent in catalyst design. mdpi.com
A notable example of a highly specialized ligand featuring the N-isopropyl benzimidazole core is 2-(2-Diphenylphosphinyl-naphthalen-1-yl)-1-isopropyl-1H-benzoimidazole. researchgate.net This molecule was designed as an atropisomeric P,N-chelating ligand, a class of ligands highly valued in asymmetric catalysis for their ability to create a well-defined chiral environment around a metal center, thereby enabling the synthesis of enantiomerically enriched products. researchgate.net The design combines the steric influence of the isopropyl group with the electronic properties of the benzimidazole and the coordinating power of the phosphine (B1218219) group to achieve high levels of stereocontrol. researchgate.net
Mechanistic Studies of Catalytic Cycles Involving Benzimidazoles
Benzimidazole-ligated metal complexes are instrumental in a variety of catalytic transformations, with mechanistic studies revealing their operational intricacies. A prominent example is the "hydrogen borrowing" or "hydrogen transfer" methodology, often catalyzed by ruthenium complexes. nih.govsemanticscholar.org In the N-alkylation of anilines with primary alcohols catalyzed by [(η6-p-cymene)(BNHC)RuCl2] complexes, the catalytic cycle is initiated by the dehydrogenation of the alcohol substrate to form an aldehyde. nih.gov This step involves the transfer of hydrogen from the alcohol to the metal center.
The aldehyde then undergoes condensation with a primary amine (e.g., aniline) to form a Schiff base (imine). Subsequently, the metal-hydride species, formed in the initial dehydrogenation step, hydrogenates the imine to yield the final secondary amine product, regenerating the active catalyst for the next cycle. nih.govsemanticscholar.org This process is atom-economical, with water being the only byproduct. semanticscholar.org The benzimidazole-based NHC ligand remains coordinated to the ruthenium center throughout the cycle, providing the necessary stability and electronic environment for the catalytic transformations to occur efficiently, even at temperatures as low as 50 °C. nih.gov
Utility as Molecular Probes in Mechanistic Chemical Biology
The substituted benzimidazole scaffold is a "privileged structure" that interacts with a wide array of biomolecular targets. nih.gov This makes derivatives like this compound valuable as molecular probes for dissecting complex biological pathways. A closely related analog, 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile (compound 6f ), has been identified as a potent antagonist of the Pseudomonas aeruginosa quorum sensing (QS) receptor PqsR. nih.govacs.org Quorum sensing is a cell-to-cell signaling system that bacteria use to coordinate virulence gene expression; thus, molecules that interfere with this process are powerful tools for studying and controlling bacterial pathogenicity without exerting direct bactericidal pressure. nih.gov
The development of compound 6f through a hit-to-lead optimization process underscores the utility of the N-isopropyl benzimidazole core in probing biological systems. The systematic modification of the benzimidazole scaffold allowed researchers to fine-tune the molecule's potency, leading to a derivative that could significantly inhibit the production of virulence factors like pyocyanin (B1662382) at submicromolar concentrations. nih.govacs.org
| Compound | Description | IC50 in P. aeruginosa PAO1-L (μM) | Effect on Pyocyanin Production |
|---|---|---|---|
| 6f | N-isopropyl benzimidazole derivative | Low submicromolar | ~80% reduction |
| 6g | Related benzimidazole analog | Data not specified | ~80% reduction |
| 1 | Initial hit compound | 3.2 | Data not specified |
Data sourced from studies on PqsR inhibitors. nih.govacs.org
Investigations of Enzyme-Substrate Interactions at a Molecular Level
The study of enzyme-substrate interactions is crucial for understanding biological mechanisms. Benzimidazole derivatives serve as effective scaffolds for investigating these interactions. In the development of inhibitors for human dipeptidyl peptidase III (DPP III), a series of amidino-substituted benzimidazoles were synthesized and evaluated. mdpi.com Molecular docking studies revealed that the benzimidazole core plays a significant role in orienting the molecule within the enzyme's active site, allowing various substituents to engage in specific interactions with key amino acid residues. mdpi.com
Similarly, the optimization of the PqsR inhibitor 6f involved considering how modifications to the N-isopropyl benzimidazole core would affect its binding affinity. The enhanced activity of N-methyl and N-isopropyl benzimidazole derivatives compared to the initial hit compound suggested that the benzimidazole heterocycle and the N1 substituent are critical moieties for interaction with the PqsR ligand-binding domain. acs.org These studies demonstrate how systematic chemical changes to the core structure provide insight into the molecular forces—such as hydrogen bonding, hydrophobic interactions, and van der Waals forces—that govern the recognition between a small molecule and its protein target.
Exploration of Binding Site Characteristics and Modes
Molecular probes based on the benzimidazole framework are instrumental in mapping the topology and chemical environment of protein binding sites. For the PqsR receptor, molecular docking simulations of compound 6f and its precursors helped to elucidate the binding mode within the ligand-binding pocket. nih.gov An overlay of the active compounds within the crystal structure of the PqsR ligand-binding domain (PDB: 7O2T) showed how the N-isopropyl benzimidazole core positions the rest of the molecule to form key interactions that are responsible for its antagonist activity. nih.gov
In a different biological context, studies on benzimidazole derivatives as inhibitors of the kinase IspE have targeted both the substrate-binding site and the triphosphate-binding loop of the ATP site. rug.nl This research explores how different functional groups on the benzimidazole ring can interact with specific features of the binding pocket, such as the convergent NH groups in a glycine-rich loop. rug.nl Such investigations are fundamental to structure-based drug design and provide a detailed understanding of the molecular architecture of enzyme active sites.
Building Block in Complex Organic Synthesis and Analog Design
The inherent reactivity and structural stability of the benzimidazole core make it an excellent building block for the synthesis of more complex molecules and for the creation of compound libraries for screening purposes. nih.gov The synthesis of the potent PqsR inhibitor 6f provides a clear example of this principle, where a 6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine intermediate serves as a key precursor. nih.govacs.org This intermediate is then coupled with other fragments to build the final, more complex and highly active molecule.
Likewise, the construction of the atropisomeric P,N-ligand, 2-(2-Diphenylphosphinyl-naphthalen-1-yl)-1-isopropyl-1H-benzoimidazole, starts with the N-isopropyl benzimidazole core, which is subsequently functionalized through a multi-step sequence to install the bulky phosphine-naphthalene group. researchgate.net The ability to perform further chemical transformations on the benzimidazole ring, such as alkylation, acylation, and formylation, highlights its versatility as a foundational scaffold for generating diverse and structurally complex analogs. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanol, and how can purity be maximized?
- Methodology : A two-step approach is recommended:
- Step 1 : Synthesize the benzimidazole core via cyclocondensation of o-phenylenediamine derivatives with isopropyl-substituted carbonyl precursors under reflux in acetic acid (4–36 hours) .
- Step 2 : Introduce the ethanol moiety using nucleophilic substitution or reduction of a ketone intermediate. For example, 2-chloroethanone intermediates can react with anhydrous potassium carbonate in dioxane under reflux (16 hours) to yield the target compound .
- Purity Optimization : Recrystallization from ethanol or methanol improves purity (>99% by HPLC). Monitor by TLC and use column chromatography (n-hexane/EtOAc) for challenging separations .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and stereochemistry?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., isopropyl CH₃ doublet at δ 1.2–1.5 ppm, benzimidazole aromatic protons at δ 7.3–8.1 ppm) .
- X-ray Crystallography : Resolves stereochemical ambiguities; for example, dihedral angles between the benzimidazole and isopropyl groups can be measured (e.g., 1.3° in analogous structures) .
- FTIR : Key peaks include O-H stretch (3200–3500 cm⁻¹) and benzimidazole C=N (1600–1650 cm⁻¹) .
Q. What preliminary biological screening assays are suitable for evaluating its antifungal activity?
- Protocol :
- In vitro Antifungal Susceptibility Testing : Use CLSI M38/M44 guidelines. Test against Candida albicans and Aspergillus fumigatus via broth microdilution (MIC₅₀ values). Compare to reference drugs (e.g., Fluconazole) .
- Mechanistic Insight : Perform ergosterol binding assays or CYP51 inhibition studies to assess mode of action .
Advanced Research Questions
Q. How does the isopropyl substituent influence the compound’s pharmacokinetics and metabolic stability?
- Methodology :
- In vitro Metabolism : Incubate with human liver microsomes (HLMs) and monitor phase I/II metabolites via LC-MS/MS. The isopropyl group may reduce CYP-mediated oxidation compared to methyl analogs, enhancing metabolic stability .
- Computational Prediction : Use ADMET software (e.g., SwissADME) to calculate logP (estimated ~2.8) and bioavailability scores .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?
- Case Study : If antifungal activity varies unpredictably with substituent size:
- 3D-QSAR Modeling : Align molecular fields (CoMFA/CoMSIA) to identify steric/electronic hotspots. For example, bulky groups at the 1-position may sterically hinder target binding .
- Crystallographic Analysis : Compare ligand-target co-crystal structures (e.g., fungal CYP51) to validate steric clashes or favorable interactions .
Q. How can enantiomeric purity be controlled during synthesis, and what are its biological implications?
- Chiral Resolution :
- Asymmetric Catalysis : Use chiral auxiliaries (e.g., L-proline) during key steps to induce enantioselectivity (>90% ee) .
- HPLC Chiral Columns : Separate enantiomers using amylose-based stationary phases (e.g., Chiralpak AD-H).
- Biological Impact : Test enantiomers in antifungal assays. For example, (R)-enantiomers may show 10-fold higher activity due to optimized hydrogen bonding with CYP51 .
Q. What advanced techniques assess environmental persistence and degradation pathways?
- Ecotoxicology Workflow :
- Hydrolysis Studies : Expose to pH 5–9 buffers and monitor degradation via HPLC. Benzimidazole rings are stable under acidic conditions but degrade in alkaline media .
- Soil/Water Microcosms : Use ¹⁴C-labeled compound to track mineralization (CO₂ evolution) and identify metabolites (e.g., hydroxylated derivatives) via HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
